Thalidomide-5-PEG7-NH2 (hydrochloride)
Description
Thalidomide-5-PEG7-NH2 (hydrochloride) is a cereblon (CRBN)-targeting ligand derived from thalidomide, a known immunomodulatory drug. Its structure comprises a thalidomide core, a polyethylene glycol (PEG7) linker, and a terminal amino group (-NH2), with the compound stabilized as a hydrochloride salt to enhance solubility . This molecule is designed for use in Proteolysis-Targeting Chimeras (PROTACs), where it recruits CRBN, an E3 ubiquitin ligase, to facilitate the degradation of target proteins . The PEG7 linker provides flexibility and hydrophilicity, which may improve binding efficiency and pharmacokinetic properties compared to shorter PEG variants .
Properties
Molecular Formula |
C27H40ClN3O11 |
|---|---|
Molecular Weight |
618.1 g/mol |
IUPAC Name |
5-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C27H39N3O11.ClH/c28-5-6-35-7-8-36-9-10-37-11-12-38-13-14-39-15-16-40-17-18-41-20-1-2-21-22(19-20)27(34)30(26(21)33)23-3-4-24(31)29-25(23)32;/h1-2,19,23H,3-18,28H2,(H,29,31,32);1H |
InChI Key |
UPLYFPOURSUULH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCOCCOCCOCCOCCN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Thalidomide-5-PEG7-NH2 (hydrochloride) is synthesized by modifying Thalidomide to include a polyethylene glycol (PEG) linker and an amine group. The synthetic route typically involves the following steps:
Thalidomide Modification: Thalidomide is first modified to introduce a PEG linker.
PEG Linker Addition: The PEG linker is then functionalized with an amine group (NH2).
Hydrochloride Formation: The final step involves converting the amine group to its hydrochloride salt form
Industrial Production Methods
Industrial production of Thalidomide-5-PEG7-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of Thalidomide derivatives.
Purification: Purification of the intermediate products.
Final Conversion: Conversion to the hydrochloride salt form and final purification
Chemical Reactions Analysis
Types of Reactions
Thalidomide-5-PEG7-NH2 (hydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in substitution reactions.
Conjugation Reactions: The PEG linker allows for conjugation with other molecules
Common Reagents and Conditions
Reagents: Common reagents include acids for hydrochloride formation and bases for deprotonation steps.
Conditions: Typical conditions involve controlled temperatures and pH to ensure the stability of the compound
Major Products
The major products formed from these reactions include various PROTAC molecules, where Thalidomide-5-PEG7-NH2 (hydrochloride) is conjugated with different protein ligands .
Scientific Research Applications
Thalidomide-5-PEG7-NH2 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer.
Industry: Utilized in the development of new drug delivery systems and bioconjugates .
Mechanism of Action
The mechanism of action of Thalidomide-5-PEG7-NH2 (hydrochloride) involves the recruitment of cereblon protein (CRBN). This recruitment leads to the formation of a complex that targets specific proteins for degradation via the ubiquitin-proteasome system. The molecular targets and pathways involved include the selective degradation of transcription factors such as IKZF1 and IKZF3 .
Comparison with Similar Compounds
The following analysis compares Thalidomide-5-PEG7-NH2 (hydrochloride) with structurally analogous CRBN ligands, focusing on PEG linker length, molecular properties, and applications.
Structural and Functional Differences
Key Compounds :
Thalidomide-5-PEG4-NH2 (hydrochloride) PEG Length: PEG4 (4 ethylene oxide units). Molecular Weight: Not explicitly reported, but lower than PEG7 due to shorter linker . Solubility: Data unavailable, but shorter PEG chains typically reduce aqueous solubility compared to PEG5.
Thalidomide-5-PEG5-NH2 (hydrochloride) (GC67740)
- PEG Length : PEG4.
- Molecular Weight : 529.97 g/mol .
- Solubility : 125 mg/mL in DMSO, highlighting the solubility benefits of moderate PEG length .
- Application : Balances solubility and cell permeability, making it suitable for in vitro studies .
Thalidomide-5-PEG6-NH2 (hydrochloride) (GC73556)
- PEG Length : PEG6.
- Molecular Weight : Higher than PEG5 but lower than PEG7 .
- Application : Used in PROTACs requiring extended linker lengths for optimal protein degradation .
Thalidomide-5-PEG7-NH2 (hydrochloride) (GC73557)
- PEG Length : PEG7.
- Molecular Weight : Estimated >600 g/mol (higher than PEG5/PEG6 due to additional ethylene oxide units) .
- Solubility : Likely superior to shorter PEG variants, though exact data unavailable.
- Application : Preferred for PROTACs targeting large or sterically hindered proteins, where extended linkers enhance ternary complex formation .
Comparative Table :
Pharmacokinetic and Biochemical Properties
PEG Length Impact :
Hydrochloride Salt :
PROTAC Efficiency :
Commercial and Research Availability
- Purity : Most compounds are available at >95–98% purity, ensuring reliability in experimental settings .
- Storage : Standard storage at -20°C to maintain stability .
- Vendor Examples: Thalidomide-5-PEG7-NH2 (hydrochloride): Offered by GLPBIO and MCE . Thalidomide-PEG5-NH2 (hydrochloride): Available from GLPBIO (Catalog No. GC67740) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
